Cas no 959574-68-6 (1H-Pyrazole-1-acetic acid, 3-(4-chlorophenyl)-)

1H-Pyrazole-1-acetic acid, 3-(4-chlorophenyl)- is a specialized heterocyclic compound featuring a pyrazole core substituted with a 4-chlorophenyl group and an acetic acid moiety. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The presence of the chlorophenyl group enhances its potential as a building block for biologically active molecules, while the acetic acid functionality allows for further derivatization. Its well-defined chemical properties ensure consistent performance in coupling reactions and other transformations. Suitable for research and industrial applications, this compound offers high purity and stability under standard handling conditions, facilitating precise synthetic workflows.
1H-Pyrazole-1-acetic acid, 3-(4-chlorophenyl)- structure
959574-68-6 structure
Product name:1H-Pyrazole-1-acetic acid, 3-(4-chlorophenyl)-
CAS No:959574-68-6
MF:C11H9ClN2O2
Molecular Weight:236.654361486435
CID:5234568

1H-Pyrazole-1-acetic acid, 3-(4-chlorophenyl)- 化学的及び物理的性質

名前と識別子

    • 1H-Pyrazole-1-acetic acid, 3-(4-chlorophenyl)-
    • インチ: 1S/C11H9ClN2O2/c12-9-3-1-8(2-4-9)10-5-6-14(13-10)7-11(15)16/h1-6H,7H2,(H,15,16)
    • InChIKey: JHUHEZPLTUUELM-UHFFFAOYSA-N
    • SMILES: N1(CC(O)=O)C=CC(C2=CC=C(Cl)C=C2)=N1

1H-Pyrazole-1-acetic acid, 3-(4-chlorophenyl)- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1529035-250mg
2-(3-(4-Chlorophenyl)-1H-pyrazol-1-yl)acetic acid
959574-68-6 98%
250mg
¥919.00 2024-04-23
Apollo Scientific
OR3012-250mg
3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid
959574-68-6
250mg
£96.00 2025-02-19
Apollo Scientific
OR3012-1g
3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid
959574-68-6
1g
£240.00 2025-02-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1529035-1g
2-(3-(4-Chlorophenyl)-1H-pyrazol-1-yl)acetic acid
959574-68-6 98%
1g
¥2488.00 2024-04-23

1H-Pyrazole-1-acetic acid, 3-(4-chlorophenyl)- 関連文献

1H-Pyrazole-1-acetic acid, 3-(4-chlorophenyl)-に関する追加情報

Recent Advances in the Study of 1H-Pyrazole-1-acetic acid, 3-(4-chlorophenyl)- (CAS: 959574-68-6)

The compound 1H-Pyrazole-1-acetic acid, 3-(4-chlorophenyl)- (CAS: 959574-68-6) has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activities, and potential therapeutic uses.

Recent studies have highlighted the versatility of 1H-Pyrazole-1-acetic acid derivatives as key intermediates in the synthesis of various bioactive molecules. The presence of the 4-chlorophenyl group in this particular derivative enhances its pharmacological properties, making it a promising candidate for further investigation. Researchers have employed advanced synthetic techniques, including microwave-assisted synthesis and catalytic methods, to optimize the yield and purity of this compound.

In terms of biological activity, 1H-Pyrazole-1-acetic acid, 3-(4-chlorophenyl)- has demonstrated notable anti-inflammatory and analgesic properties in preclinical studies. Mechanistic investigations suggest that these effects are mediated through the inhibition of cyclooxygenase-2 (COX-2) and modulation of pro-inflammatory cytokine production. These findings position the compound as a potential lead for the development of novel anti-inflammatory agents.

Additionally, recent in vitro studies have explored the anticancer potential of this pyrazole derivative. Preliminary results indicate that it exhibits selective cytotoxicity against certain cancer cell lines, particularly those associated with breast and colon cancers. The compound's ability to induce apoptosis and inhibit cell proliferation has been attributed to its interaction with key signaling pathways, including the PI3K/Akt and MAPK cascades.

From a structural perspective, computational modeling and X-ray crystallography studies have provided valuable insights into the molecular interactions of 1H-Pyrazole-1-acetic acid, 3-(4-chlorophenyl)- with various biological targets. These structural analyses have facilitated the design of more potent analogs with improved pharmacokinetic properties.

Despite these promising findings, challenges remain in the development of this compound for clinical applications. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further structure-activity relationship (SAR) studies and formulation optimization. Current research efforts are focused on developing prodrug strategies and nanoparticle-based delivery systems to overcome these limitations.

In conclusion, 1H-Pyrazole-1-acetic acid, 3-(4-chlorophenyl)- (CAS: 959574-68-6) represents a valuable scaffold in medicinal chemistry with diverse therapeutic potential. Continued research into its mechanism of action and structural optimization is expected to yield novel drug candidates for various pathological conditions. The compound serves as an excellent example of how targeted chemical modifications can enhance biological activity and therapeutic potential.

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